molecular formula C17H18BF2NO3 B1401424 (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid CAS No. 1105663-76-0

(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid

Cat. No.: B1401424
CAS No.: 1105663-76-0
M. Wt: 333.1 g/mol
InChI Key: XZPOHTCLAPXBLV-UHFFFAOYSA-N
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Description

(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C11H9BFNO3. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a 2-fluorophenoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Scientific Research Applications

(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Utilized in the development of novel therapeutic agents, especially in the treatment of cancer and inflammatory diseases.

    Industry: Applied in the production of advanced materials, such as liquid crystals and polymers.

Safety and Hazards

“(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid” is classified as a potentially hazardous substance. It has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

The use of boronic acids in medicinal chemistry is a relatively recent development, and there is still much to learn about these compounds. The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities . Therefore, further studies on boronic acids, including “(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid”, could lead to the development of new promising drugs in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid typically involves the reaction of 6-bromo-3-pyridinylboronic acid with 2-fluorophenol under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction mixture is usually heated to reflux in a suitable solvent like toluene or dimethylformamide.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or alcohol.

    Substitution: The fluorine atom on the phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenols or alcohols.

    Substitution: Substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is primarily related to its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the fluorophenoxy group enhances the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

  • 3-Fluorophenylboronic acid
  • 6-Fluoro-3-pyridinylboronic acid
  • 2-Fluoro-3-pyridineboronic acid

Comparison: (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is unique due to the presence of both a fluorophenoxy group and a pyridinylboronic acid moiety. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers enhanced stability and versatility, particularly in cross-coupling reactions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid involves the reaction of 2-fluorophenol with 3-bromopyridine, followed by the Suzuki coupling reaction with boronic acid. The boronic acid is then converted to the corresponding boronic ester, which is subsequently hydrolyzed to yield the final product.", "Starting Materials": [ "2-fluorophenol", "3-bromopyridine", "boronic acid", "dibutyl ether", "potassium carbonate", "palladium acetate", "triethylamine", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: 2-fluorophenol is reacted with 3-bromopyridine in the presence of potassium carbonate and palladium acetate in dibutyl ether at 100°C to yield (6-(2-Fluorophenoxy)pyridin-3-yl)bromide.", "Step 2: (6-(2-Fluorophenoxy)pyridin-3-yl)bromide is then reacted with boronic acid in the presence of palladium acetate and triethylamine in methanol at 80°C to yield (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid.", "Step 3: (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is then converted to the corresponding boronic ester by reacting with methanol and hydrochloric acid at reflux temperature.", "Step 4: The boronic ester is then hydrolyzed with sodium hydroxide to yield the final product, (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid." ] }

CAS No.

1105663-76-0

Molecular Formula

C17H18BF2NO3

Molecular Weight

333.1 g/mol

IUPAC Name

2-(2,4-difluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C17H18BF2NO3/c1-16(2)17(3,4)24-18(23-16)11-5-8-15(21-10-11)22-14-7-6-12(19)9-13(14)20/h5-10H,1-4H3

InChI Key

XZPOHTCLAPXBLV-UHFFFAOYSA-N

SMILES

B(C1=CN=C(C=C1)OC2=CC=CC=C2F)(O)O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3=C(C=C(C=C3)F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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